

Application Note & Synthesis Protocol: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate*

Cat. No.: *B1592862*

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Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of **Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate**, a valuable intermediate in medicinal chemistry and drug development.[1][2] The synthesis is presented as a robust three-step process commencing with the nitration of commercially available 3,4-dimethoxybenzoic acid, followed by a regioselective demethylation, and culminating in a final esterification. This guide is intended for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction and Synthesis Strategy

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted nitroaromatic compound whose structural motifs are of interest in the synthesis of more complex biologically active molecules. Its utility as a chemical building block stems from the orthogonal reactivity of its functional groups—the nitro, hydroxyl, and methyl ester moieties—which can be selectively manipulated in subsequent synthetic transformations.

The synthetic strategy outlined herein is designed for clarity, reliability, and scalability. It circumvents the challenges of direct nitration of a pre-functionalized phenol by employing a protection/deprotection strategy centered on a methoxy group. The overall transformation is achieved in three distinct stages:

- Nitration: 3,4-Dimethoxybenzoic acid is nitrated to introduce the nitro group at the C2 position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.
- Selective Demethylation: The resulting dinitro compound undergoes a regioselective demethylation at the C4 position to unmask the phenolic hydroxyl group, affording 4-hydroxy-5-methoxy-2-nitrobenzoic acid.
- Esterification: The carboxylic acid is converted to its corresponding methyl ester via Fischer-Speier esterification to yield the final target compound.

Experimental Protocol

Materials and Equipment

Reagents:

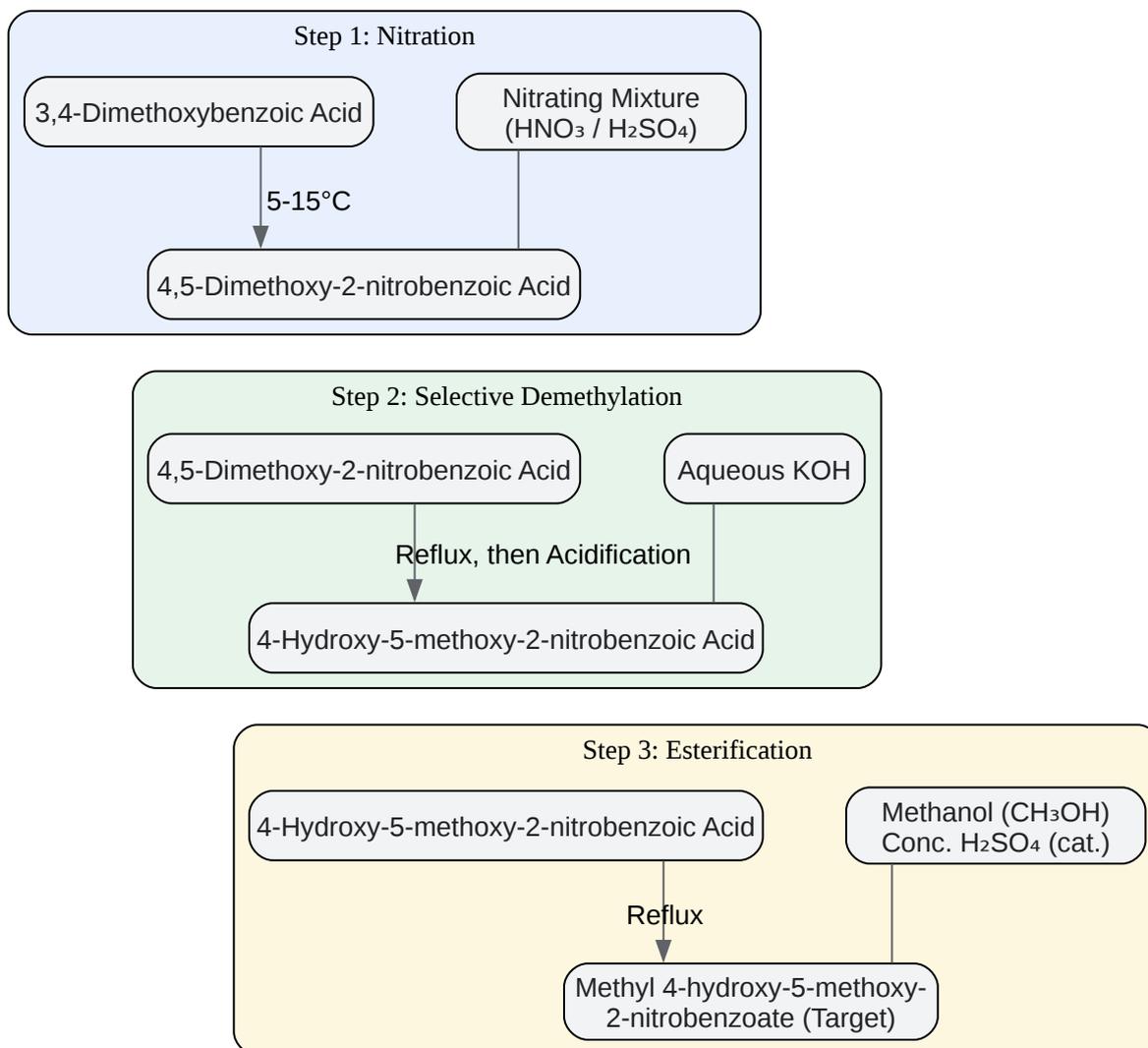
- 3,4-Dimethoxybenzoic acid (Veratric acid) ($\geq 99\%$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl, concentrated and dilute)
- Methanol (CH_3OH , anhydrous)
- Ethyl Acetate (EtOAc)
- Sodium Sulfate (Na_2SO_4 , anhydrous)
- Deionized Water
- Crushed Ice

Equipment:

- Round-bottom flasks (various sizes)

- Magnetic stirrer with heating mantle
- Reflux condenser
- Dropping funnel
- Ice-water bath
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware
- pH meter or pH paper
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram



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Caption: Three-step synthesis of the target compound.

Step-by-Step Procedure

PART A: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir the mixture until all solid has dissolved.
- **Cooling:** Cool the flask in an ice-water bath to bring the internal temperature to 0-5°C.
- **Preparation of Nitrating Mixture:** In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 4.2 mL (approx. 65.9 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Keep this mixture cool.
- **Nitration Reaction:** Using a dropping funnel, add the nitrating mixture dropwise to the cooled solution of the benzoic acid over 30-45 minutes. Causality: This slow, controlled addition is critical to manage the highly exothermic nature of the nitration reaction and prevent the formation of dinitrated byproducts.[3] Maintain the internal temperature below 15°C throughout the addition.[4]
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane).
- **Quenching:** Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.
- **Isolation:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
- **Drying:** Dry the collected solid under vacuum to yield crude 4,5-dimethoxy-2-nitrobenzoic acid, which can be used in the next step without further purification.

PART B: Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid

- **Reaction Setup:** Transfer the crude 4,5-dimethoxy-2-nitrobenzoic acid from Part A into a 500 mL round-bottom flask. Add a solution of 20 g of potassium hydroxide in 180 mL of water.

- **Selective Demethylation:** Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Mechanistic Insight: The electron-withdrawing nitro group at the ortho position makes the C4-methoxy group more susceptible to nucleophilic aromatic substitution (demethylation) by the hydroxide ions compared to the C5-methoxy group.[5]
- **Reaction Monitoring:** Maintain the reflux for 12-18 hours. The reaction can be monitored by TLC to observe the disappearance of the starting material.
- **Acidification:** After cooling the reaction mixture to room temperature, carefully acidify it by adding concentrated hydrochloric acid dropwise until the pH reaches ~1. This will precipitate the phenolic product.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash with cold water. The crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid can be recrystallized from an ethanol/water mixture to improve purity. Dry the purified solid under vacuum.

PART C: Synthesis of **Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate**

- **Reaction Setup:** In a 250 mL round-bottom flask, place 10.0 g (44.0 mmol) of the dried 4-hydroxy-5-methoxy-2-nitrobenzoic acid from Part B. Add 100 mL of anhydrous methanol.
- **Catalyst Addition:** While stirring, carefully add 2.5 mL of concentrated sulfuric acid dropwise. This acts as the catalyst for the esterification.[5]
- **Esterification Reaction:** Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Scientific Principle: This is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester product.
- **Reaction Monitoring:** Maintain reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
- **Workup:** After cooling, reduce the volume of the reaction mixture by about half using a rotary evaporator.
- **Precipitation:** Pour the concentrated mixture into 300 mL of ice-cold water. The target ester will precipitate as a solid.

- Isolation and Final Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol to remove any remaining impurities. Dry the final product, **Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate**, under vacuum. The product should be a pale yellow or white crystalline solid.[6]

Quantitative Data Summary

Step	Starting Material	Reagent 1	Reagent 2	Solvent	Time (h)	Expected Yield (%)
A	3,4-Dimethoxy benzoic acid	Conc. HNO ₃	Conc. H ₂ SO ₄	Conc. H ₂ SO ₄	2-3	85-95
B	4,5-Dimethoxy-2-nitrobenzoic acid	KOH	Conc. HCl	Water	12-18	70-85
C	4-Hydroxy-5-methoxy-2-nitrobenzoic acid	Methanol	Conc. H ₂ SO ₄	Methanol	8-12	80-90

Safety and Handling

- General: This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
- Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials. Always add acid to water (or other solutions) slowly, never the other way around.
- Nitration: Nitration reactions are highly exothermic and can run away if not properly controlled. Strict adherence to temperature control is essential.

- Base: Potassium hydroxide is corrosive. Avoid skin and eye contact.

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